molecular formula C18H17NO6S B11078178 4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B11078178
M. Wt: 375.4 g/mol
InChI Key: NRNIXDUYVBXJRF-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a methoxy group and a sulfonylated pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Sulfonylation: The pyrrolidinone is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzoic Acid Derivative: The sulfonylated pyrrolidinone is coupled with a methoxy-substituted benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 4-Hydroxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid.

    Reduction: 4-Methoxy-3-[(2-hydroxy-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic Acid: Lacks the sulfonylated pyrrolidinone moiety, making it less complex and potentially less bioactive.

    3-[(2-Oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic Acid: Similar structure but without the methoxy group, which may affect its reactivity and biological activity.

    4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)carbonyl]benzoic Acid: Contains a carbonyl group instead of a sulfonyl group, which may influence its chemical properties and applications.

Uniqueness

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid is unique due to the presence of both the methoxy group and the sulfonylated pyrrolidinone moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17NO6S

Molecular Weight

375.4 g/mol

IUPAC Name

4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C18H17NO6S/c1-25-15-8-7-13(18(21)22)9-16(15)26(23,24)19-11-14(10-17(19)20)12-5-3-2-4-6-12/h2-9,14H,10-11H2,1H3,(H,21,22)

InChI Key

NRNIXDUYVBXJRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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